Tetraiodoethylene

Catalog No.
S602922
CAS No.
513-92-8
M.F
C2I4
M. Wt
531.64 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tetraiodoethylene

CAS Number

513-92-8

Product Name

Tetraiodoethylene

IUPAC Name

1,1,2,2-tetraiodoethene

Molecular Formula

C2I4

Molecular Weight

531.64 g/mol

InChI

InChI=1S/C2I4/c3-1(4)2(5)6

InChI Key

ZGQURDGVBSSDNF-UHFFFAOYSA-N

SMILES

C(=C(I)I)(I)I

Synonyms

tetraiodoethylene

Canonical SMILES

C(=C(I)I)(I)I

Tetraiodoethylene is a non-metallic chemical compound with the molecular formula C4H3I4C_4H_3I_4. It appears as a colorless gas with a distinctive odor, and it is known for its high iodine content, which contributes to its unique chemical properties. Tetraiodoethylene is part of the class of compounds known as haloalkenes, where halogen atoms replace hydrogen atoms in alkenes. Its structure consists of a double bond between two carbon atoms, flanked by four iodine atoms, making it highly reactive and interesting for various chemical applications .

(Citation 4)

American Elements - Tetraiodoethylene:

Due to its multiple iodine substituents. Notable reactions include:

  • Halogenation: Tetraiodoethylene can react with other halogens to form more complex halogenated compounds.
  • Nucleophilic Substitution: The presence of iodine makes it susceptible to nucleophilic attack, allowing for the substitution of iodine atoms with other nucleophiles .
  • Photo

Tetraiodoethylene can be synthesized through several methods:

  • Direct Halogenation: Reacting ethylene with iodine in the presence of a catalyst can yield tetraiodoethylene.
  • Reaction with Iodine Compounds: Using iodinated reagents or iodine monochloride can facilitate the formation of tetraiodoethylene from simpler alkenes .
  • Photochemical Methods: Exposure of diiodoacetylene to UV light can also lead to the formation of tetraiodoethylene through rearrangement processes .

Tetraiodoethylene has several applications across different fields:

  • Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds.
  • Chemical Research: Its unique properties make it a subject of study in photochemistry and organoiodine chemistry.
  • Potential Anticancer Agent: Due to its cytotoxic properties, it is being explored for use in cancer therapies .

Studies on tetraiodoethylene's interactions have revealed its ability to form complexes with various nucleophiles. This characteristic allows it to be used in synthetic pathways involving organoiodine compounds. Additionally, research indicates that tetraiodoethylene can influence cellular pathways due to its reactive nature, making it a candidate for further biological investigations .

Tetraiodoethylene shares similarities with several other halogenated compounds. Here are some notable comparisons:

CompoundFormulaUnique Features
DiiodoacetyleneC2H2I2C_2H_2I_2Contains two iodine atoms; used in photochemical studies.
IodoethaneC2H5IC_2H_5IA simpler alkyl iodide; less reactive than tetraiodoethylene.
Perfluorinated CompoundsVariesHighly stable; used in various industrial applications but lacks reactivity found in tetraiodoethylene.

Tetraiodoethylene's uniqueness lies in its high iodine content and reactivity compared to simpler iodinated compounds like iodoethane and more complex perfluorinated compounds that do not exhibit similar reactivity patterns .

The historical development of tetraiodoethylene began during the remarkable period of organic chemistry expansion in the late 19th century, when Adolf von Baeyer made his groundbreaking discovery in 1885. Baeyer's identification of tetraiodoethylene as an individual substance marked a significant advancement in understanding halogenated organic compounds, particularly those containing multiple iodine atoms. The compound was initially prepared alongside other iodinated materials through the action of iodine on calcium carbide, demonstrating the early synthetic approaches that would later be refined and expanded.

Following Baeyer's initial discovery, the compound gained attention for its potential medical applications when M. L. Maquenne and Taine proposed its use as an antiseptic under the name Diiodoform in 1893. This application represented a significant improvement over existing antiseptic compounds, particularly iodoform, which posed practical difficulties for physicians due to its strong and persistent odor that created challenges in private medical practices. The development of tetraiodoethylene as an alternative antiseptic highlighted the compound's advantageous properties, including its odorless nature in pure form, which made it considerably more suitable for medical applications.

The early characterization studies revealed fundamental physical and chemical properties that distinguished tetraiodoethylene from other halogenated compounds of the period. Researchers observed that the compound existed as a yellow crystalline solid with notable solubility characteristics, being soluble in benzene and chloroform while remaining insoluble in water. Additionally, early investigators noted the compound's photosensitivity, observing that tetraiodoethylene turns brown and emits a characteristic odor due to decomposition when exposed to light. These initial observations laid the groundwork for understanding the compound's stability characteristics and established important handling considerations that remain relevant in contemporary research.

Evolution of Synthetic Methodologies: From Baeyer to Modern Approaches

The synthetic approaches to tetraiodoethylene have undergone significant evolution since Baeyer's original methodology, reflecting advances in both theoretical understanding and practical techniques. The primary historical synthesis involves the iodination of calcium carbide according to the reaction: CaC₂ + 3 I₂ → C₂I₄ + CaI₂. This fundamental approach produces diiodoacetylene as a byproduct, which can subsequently be iodinated to yield additional tetraiodoethylene, demonstrating an early understanding of reaction pathways and product optimization.

Alternative synthetic methodologies developed during the late 19th and early 20th centuries expanded the available approaches for tetraiodoethylene preparation. The action of aqueous potassium hydroxide and iodine solutions on barium carbide in chloroform or benzene solvents provided researchers with additional synthetic options. Furthermore, investigators developed methods involving the mixing of separate solutions containing diiodoacetylene and iodine in carbon disulfide, with tetraiodoethylene remaining as a residue after solvent evaporation. These diverse synthetic approaches reflected the growing sophistication of organic synthesis and the recognition of tetraiodoethylene's importance in chemical research.

Modern synthetic methodologies have refined these classical approaches while incorporating contemporary understanding of reaction mechanisms and safety considerations. Current preparations often utilize controlled reaction conditions and purification techniques that ensure higher yields and greater product purity compared to historical methods. The synthesis protocols detailed in recent research demonstrate the evolution toward more systematic approaches, as evidenced in studies where tetraiodoethylene is combined with various Lewis base donors under carefully controlled conditions. These modern methodologies emphasize the importance of solvent selection, temperature control, and crystallization techniques in achieving desired products for specific research applications.

Table 1: Historical and Modern Synthetic Approaches to Tetraiodoethylene

MethodReagentsConditionsYield ConsiderationsHistorical Period
Baeyer MethodCaC₂ + 3 I₂High temperatureModerate, with byproducts1885
Alkaline MethodBaC₂ + KOH + I₂Aqueous/organic solventVariableLate 1800s
Carbon Disulfide MethodDiiodoacetylene + I₂CS₂ solvent, evaporationResidue isolationEarly 1900s
Modern Co-crystallizationTetraiodoethylene + Lewis basesControlled crystallizationHigh purityContemporary

Contemporary Relevance in Halogen Bonding and Supramolecular Chemistry

The contemporary significance of tetraiodoethylene has been dramatically transformed through its recognition as a powerful halogen bonding donor in supramolecular chemistry applications. Modern research has established tetraiodoethylene as an exceptional supramolecular host for Lewis base donors, where it forms charge transfer complexes through nitrogen-to-iodine interactions. These interactions demonstrate the compound's ability to participate in highly specific and directional intermolecular forces that are fundamental to crystal engineering and materials science applications.

Recent investigations have revealed tetraiodoethylene's remarkable versatility in forming co-crystals with diverse organic molecules, including diazine donors, pyrazine-based compounds, and various nitrogen-containing heterocycles. The formation of these complexes occurs through systematic halogen bonding mechanisms where the structure of the resulting complexes maintains significant similarity to pure tetraiodoethylene while accommodating guest molecules in predictable ways. Studies have demonstrated that donor molecules effectively replace tetraiodoethylene molecules in layered structures, with iodine-to-iodine interactions maintaining structural integrity while providing sufficient flexibility to accommodate various guest species.

The halogen bonding capabilities of tetraiodoethylene extend beyond simple host-guest chemistry to encompass complex supramolecular architectures with potential applications in materials science and crystal engineering. Research has documented the compound's ability to form three-dimensional structures through combinations of tetrel bonding and halogen bonding interactions, as demonstrated in co-crystals with lead-containing compounds where both lead-to-sulfur tetrel bonds and iodine-to-sulfur halogen bonds contribute to structural organization. These multi-modal bonding patterns illustrate the sophisticated intermolecular chemistry achievable with tetraiodoethylene and highlight its importance in designing functional crystalline materials.

Table 2: Contemporary Halogen Bonding Applications of Tetraiodoethylene

Donor TypeInteraction ModeStructural OutcomeResearch Applications
Diazine compoundsN···I charge transferLayered complexesCrystal engineering
Pyrazine derivativesNitrogen coordinationHost-guest assembliesSupramolecular chemistry
Bipyridine systemsMultiple N···I contactsExtended networksMaterials science
Metal complexesMixed bonding modes3D architecturesCoordination chemistry

Furthermore, theoretical calculations have provided quantitative insights into the energetics of tetraiodoethylene's halogen bonding interactions, with studies reporting interaction energies ranging from -5.41 to -11.37 kcal/mol for various halogen bonding arrangements. These computational studies validate the experimental observations of strong and directional interactions that drive the formation of well-defined supramolecular assemblies. The combination of experimental crystallographic data and theoretical calculations has established tetraiodoethylene as a model system for understanding halogen bonding principles and their applications in crystal design.

The contemporary relevance of tetraiodoethylene continues to expand as researchers explore its applications in anion recognition, molecular switches, and responsive materials. Studies have demonstrated the compound's effectiveness in halide anion recognition through systematic halogen bonding interactions, with applications ranging from environmental sensing to separation technologies. Additionally, investigations into photoswitchable systems incorporating tetraiodoethylene reveal potential applications in smart materials where molecular recognition can be controlled through external stimuli. These diverse applications underscore the compound's transition from a historical curiosity to a cornerstone of modern supramolecular chemistry research.

Tetraiodoethylene, with the chemical formula C₂I₄, is a yellow crystalline solid with a molecular structure consisting of a carbon-carbon double bond with each carbon atom bearing two iodine atoms (I₂C=CI₂) [1]. This organoiodine compound has attracted significant attention in crystallographic studies due to its unique structural features and versatile halogen bonding capabilities [3].

Single-Crystal X-ray Diffraction Studies of C–I···X⁻ Interactions

Single-crystal X-ray diffraction studies have revealed that tetraiodoethylene exhibits remarkable halogen bonding interactions through its iodine atoms [3]. The C–I···X⁻ interactions, where X represents various electron-rich species, play a crucial role in the crystal packing and supramolecular organization of tetraiodoethylene-containing structures [5].

In co-crystals with azaphenanthrenes, tetraiodoethylene functions as a halogen bond donor, forming strong C–I···N interactions with bond distances significantly shorter than the sum of the van der Waals radii [3]. The crystal structure data for tetraiodoethylene co-crystals with phenanthridine reveals unit cell parameters of a = 24.2920(18) Å, b = 4.8348(4) Å, c = 24.8761(16) Å, and β = 116.272(2)°, with a monoclinic C2/c space group [3]. These parameters demonstrate how halogen bonding influences the overall crystal architecture.

The halogen bonding capabilities of tetraiodoethylene are further exemplified in its co-crystals with N-oxides, where I···O halogen bonds form with distances ranging from 2.744 to 2.887 Å and nearly linear C–I···O angles of 160.2-175.7° [32]. These interaction energies have been calculated to be between 31.9 and 46.5 kJ mol⁻¹, indicating relatively strong non-covalent interactions [32].

Table 1: Selected Crystallographic Parameters for Tetraiodoethylene Co-crystals

Co-crystal SystemSpace GroupUnit Cell ParametersC–I···X Distance (Å)C–I···X Angle (°)
TIE-PhenanthridineMonoclinic, C2/ca = 24.2920(18) Å, b = 4.8348(4) Å, c = 24.8761(16) Å, β = 116.272(2)°3.16155
TIE-Benzo[f]quinolineTriclinic, P1a = 7.3179(4) Å, b = 8.1089(5) Å, c = 11.3252(7) Å--
TIE-N-oxideVariousVarious2.744-2.887160.2-175.7

Comparative Structural Analysis with Other Haloethylenes

When compared to other haloethylenes, tetraiodoethylene exhibits distinct structural characteristics [1]. Unlike tetrafluoroethylene and tetrachloroethylene, which have relatively shorter carbon-halogen bonds, tetraiodoethylene features significantly longer C–I bonds due to the larger atomic radius of iodine [1] [4]. This results in a more sterically crowded environment around the carbon-carbon double bond.

The crystal structure of tetraiodoethylene differs markedly from its lighter halogen analogs [2]. While tetrachloroethylene typically adopts a planar configuration with minimal steric strain, tetraiodoethylene shows slight deviations from planarity due to the repulsive interactions between the bulky iodine atoms [7]. These structural differences influence the packing arrangements and intermolecular interactions in the solid state.

Tetraiodoethylene also demonstrates unique halogen bonding capabilities compared to other haloethylenes [6]. The iodine atoms in tetraiodoethylene possess stronger σ-holes (regions of positive electrostatic potential) than the corresponding atoms in tetrachloroethylene or tetrabromoethylene, making tetraiodoethylene a more effective halogen bond donor [34]. This property has been exploited in crystal engineering to create various supramolecular architectures.

In co-crystals with lead(II) diethyldithiocarbamate, tetraiodoethylene forms an intricate network of I···S halogen bonds with interaction energies comparable to those of Pb···S tetrel bonds (−7.26 to −11.37 kcal/mol), highlighting its superior halogen bonding capabilities compared to lighter haloethylenes [36].

Spectroscopic Characterization

¹³C NMR and Vibrational Spectroscopy (IR/Raman) Profiling

The spectroscopic characterization of tetraiodoethylene provides valuable insights into its molecular structure and bonding characteristics [2]. The ¹³C Nuclear Magnetic Resonance (NMR) spectrum of tetraiodoethylene exhibits a single peak corresponding to the two equivalent carbon atoms in the molecule, reflecting its symmetrical structure [4].

Vibrational spectroscopy studies, including Infrared (IR) and Raman spectroscopy, have been instrumental in elucidating the bonding characteristics of tetraiodoethylene [11]. The Raman spectra of tetraiodoethylene in crystalline compounds with tetra-alkylammonium halides reveal distinctive vibrational modes associated with the C=C stretching and C–I bending motions [11]. These spectroscopic features provide information about the site symmetries of tetraiodoethylene molecules in molecular complexes.

The vibrational spectroscopy data, when analyzed in conjunction with X-ray diffraction results, indicate that the halide ion–tetraiodoethylene distances are considerably less than the sum of the ionic and van der Waals radii [11]. This reduction in distance increases in the order Cl⁻ < Br⁻ < I⁻, correlating with the halide ion–CBr₄ lattice force constant [11]. The Raman intensities of the lattice vibrations strongly suggest that these compounds should be regarded as donor-acceptor complexes rather than simple ionic structures [11].

UV-Vis Absorption Spectra and Electronic Transitions

The Ultraviolet-Visible (UV-Vis) absorption spectra of tetraiodoethylene provide crucial information about its electronic structure and transitions [13]. Tetraiodoethylene exhibits characteristic absorption bands in both the UV and visible regions, corresponding to various electronic transitions within the molecule [13].

In co-crystals with azaphenanthrenes, tetraiodoethylene contributes to distinct luminescence properties [13]. These co-crystals display fluorescence with vibrational fine structure, with emission bands in the region of 450-480 nm attributed to π-π stacking patterns [13]. The strong halogen bonding interactions between the iodine atoms of tetraiodoethylene and the non-bonding orbitals of azaphenanthrene nitrogen atoms cause the energy of the lowest ¹(n,π) state to drop below that of the ³(π,π) state, influencing the photophysical properties of these systems [13].

Table 2: Luminescence Properties of Tetraiodoethylene Co-crystals

Co-crystalExcitation Wavelength (nm)Emission Wavelength (nm)Average Lifetime
TIE-Phenanthridine300375, 484, 57811.49 ns
TIE-Benzo[f]quinoline300368, 452, 4809.29 ns
TIE-Phenanthridine (Delayed)330375, 489, 6004.36 μs
TIE-Benzo[f]quinoline (Delayed)330430, 489, 5966.45 μs

The electronic transitions in tetraiodoethylene involve primarily the π and π* orbitals associated with the carbon-carbon double bond, as well as the n and σ* orbitals related to the iodine atoms [14]. The presence of heavy iodine atoms facilitates intersystem crossing between singlet and triplet states, contributing to the complex photophysical behavior observed in tetraiodoethylene-containing systems [13] [22].

Computational Chemistry Insights

Density Functional Theory (DFT) Studies of σ/σ* Orbital Interactions

Density Functional Theory (DFT) calculations have provided valuable insights into the electronic structure and bonding characteristics of tetraiodoethylene [16]. These computational studies have revealed the nature of σ/σ* orbital interactions in tetraiodoethylene and their influence on its chemical properties [17].

The σ-hole interactions in tetraiodoethylene, which are regions of positive electrostatic potential on the iodine atoms along the extension of the C–I bonds, play a crucial role in its halogen bonding capabilities [17]. DFT calculations have shown that these σ-holes are more pronounced in tetraiodoethylene compared to other haloethylenes, explaining its superior performance as a halogen bond donor [16] [17].

In co-crystals with various electron-rich species, the halogen bonding interactions of tetraiodoethylene involve the donation of electron density from the lone pairs of the acceptor atoms (such as nitrogen or oxygen) into the σ* antibonding orbitals of the C–I bonds [23]. This orbital interaction leads to the elongation of the C–I bonds and the formation of strong, directional non-covalent bonds [23].

DFT calculations on tetraiodoethylene co-crystals have estimated the halogen bond strength to be approximately 20 kJ/mol in monolayer systems [16]. These calculations agree well with experimentally determined structures, confirming the validity of the computational approach [16]. The non-covalent nature of these interactions has been further supported by theoretical calculations on cluster models, which revealed interaction energies ranging from -5.41 to -11.37 kcal/mol for various halogen bonding motifs [36].

Time-Dependent DFT Modeling of Excited-State Behavior

Time-Dependent Density Functional Theory (TD-DFT) has been employed to model the excited-state behavior of tetraiodoethylene and its complexes [24]. These calculations provide insights into the electronic transitions responsible for the observed spectroscopic properties and photophysical behavior of tetraiodoethylene-containing systems [24] [27].

TD-DFT studies have revealed that the electronic transitions in tetraiodoethylene involve complex interactions between the π orbitals of the carbon-carbon double bond and the orbitals associated with the iodine atoms [24]. The presence of heavy iodine atoms introduces significant spin-orbit coupling effects, facilitating intersystem crossing between singlet and triplet states [22] [24].

In the excited state, tetraiodoethylene undergoes geometric relaxation, with changes in bond lengths and angles compared to the ground state [27]. TD-DFT calculations have shown that these structural changes influence the energy gaps between different electronic states, affecting the photophysical properties of tetraiodoethylene [27].

The modeling of excited-state behavior in tetraiodoethylene co-crystals has provided insights into their luminescence properties [30]. The calculated electronic transitions correlate well with the experimentally observed emission spectra, confirming the role of halogen bonding interactions in modulating the photophysical behavior of these systems [30]. The TD-DFT approach has proven valuable in predicting and interpreting the excited-state dynamics of tetraiodoethylene, contributing to a deeper understanding of its photochemical properties [24] [27].

Traditional Synthetic Routes

Iodination of Calcium Carbide and Diiodoacetylene Derivatives

The most fundamental synthesis of tetraiodoethylene involves the direct iodination of calcium carbide, first reported by Baeyer in 1885 [1]. This reaction represents a cornerstone method for accessing tetraiodoethylene through a straightforward transformation:

CaC₂ + 3I₂ → C₂I₄ + CaI₂

This process proceeds through the initial formation of acetylene from calcium carbide, which subsequently undergoes stepwise iodination [1]. The reaction mechanism involves the intermediate formation of diiodoacetylene as a byproduct, which can be further iodinated to yield additional tetraiodoethylene [1]. Research has demonstrated that the reaction conditions significantly influence both yield and selectivity, with typical yields ranging from 60-80% under optimized conditions [2] [3].

The mechanism involves several key steps: the initial hydrolysis of calcium carbide generates acetylene in situ, which then reacts with molecular iodine through electrophilic addition. The process can be enhanced through fluoride-assisted activation, where tetrabutylammonium fluoride facilitates the formation of acetylide ate-complexes that readily undergo subsequent iodination [2] [3]. This activation pathway significantly improves reaction efficiency and allows for more controlled synthesis conditions.

Diiodoacetylene serves as an important intermediate in tetraiodoethylene synthesis [4]. The compound, with the structure I-C≡C-I, can be prepared through iodination of trimethylsilylacetylene and subsequently converted to tetraiodoethylene through additional iodination reactions [4]. This pathway offers advantages in terms of selectivity and allows for the preparation of tetraiodoethylene under milder conditions compared to direct calcium carbide iodination.

Studies have shown that the thermal decomposition of diiodoacetylene also yields tetraiodoethylene as a major product [5]. At temperatures around 150°C in hydrocarbon solvents, diiodoacetylene undergoes decomposition following first-order kinetics, with half-lives ranging from 10 minutes to 3 hours depending on the solvent system [5]. This thermal route provides an alternative synthetic approach, particularly useful when starting from readily available diiodoacetylene precursors.

Halogen Exchange Reactions with Metal Halides

Halogen exchange represents a significant alternative approach for tetraiodoethylene synthesis, particularly through aluminum chloride-catalyzed transformations [6] [7]. The most well-established halogen exchange pathway involves the reaction of carbon tetrachloride with ethyl iodide in the presence of aluminum chloride catalyst:

CCl₄ + 4EtI → CI₄ + 4EtCl (AlCl₃ catalyst)

This reaction proceeds at room temperature and yields carbon tetraiodide, which subsequently decomposes thermally or photochemically to produce tetraiodoethylene [6] [7]. The decomposition pathway involves the breaking of carbon-iodine bonds and rearrangement to form the ethylene derivative:

CI₄ → C₂I₄ + I₂

The aluminum chloride catalyst serves dual functions in this transformation, both activating the electrophilic carbon center and stabilizing the developing negative charge during the transition state . Research has demonstrated that the reaction efficiency depends critically on several parameters, including temperature control, catalyst concentration, and reaction time .

Optimization studies have revealed that catalyst loading between 0.5-2.0 molar equivalents provides optimal performance, while temperatures between 20-60°C accelerate the transformation without compromising product quality . The reaction typically employs a molar ratio of four equivalents of ethyl iodide per equivalent of carbon tetrachloride, ensuring complete conversion of the starting material.

Metal-halogen exchange reactions involving organolithium compounds provide another viable pathway for accessing iodinated ethylene derivatives [9] [10]. These reactions follow the general pattern:

R-Li + R'-X → R-X + R'-Li

The exchange rates typically follow the trend I > Br > Cl, making iodine-containing substrates particularly reactive toward organolithium reagents [9]. This selectivity can be exploited for the synthesis of tetraiodoethylene derivatives through sequential exchange reactions.

The mechanism of lithium-halogen exchange involves the formation of ate complexes as key intermediates [11]. These transient species facilitate the transfer of halogen atoms between organic substrates and organometallic reagents. The reaction is kinetically controlled, with the rate of exchange primarily influenced by the stabilities of the carbanion intermediates [9].

Modern developments in halogen exchange methodology have focused on catalytic approaches that reduce the stoichiometric requirements for metal reagents [10] [12]. These methods employ transition metal catalysts to facilitate halogen exchange under milder conditions, offering improved selectivity and functional group tolerance compared to traditional stoichiometric approaches.

Modern Optimization Strategies

Solvent-Mediated Crystallization Control

Contemporary approaches to tetraiodoethylene synthesis emphasize the critical role of solvent selection and crystallization control in achieving high-purity products [13] [14] [15]. The crystallization behavior of tetraiodoethylene is highly dependent on the solvent system employed, with significant implications for both yield and product quality.

Systematic studies have identified methylene chloride as the optimal solvent for tetraiodoethylene crystallization, providing excellent crystal quality with recovery yields of 85-92% [14] [15]. The compound exhibits high solubility in this solvent, allowing for effective purification through slow evaporation techniques [13]. Chloroform represents another viable option, yielding 78-85% recovery with good crystal quality through cooling crystallization methods.

Mixed solvent systems offer particular advantages for crystallization optimization. The acetone-chloroform (2:1) mixture has proven especially effective, providing very good crystal quality with recovery yields of 80-90% [14] [15]. This system allows for precise control over supersaturation levels and crystal growth rates, resulting in well-formed crystals suitable for analytical characterization.

The crystallization process is significantly influenced by temperature profiles and cooling rates. Slow, gradual cooling promotes the formation of high-quality crystals while minimizing defect incorporation [16] [17]. Research has demonstrated that cooling rates of 0.5°C per minute provide optimal balance between nucleation control and crystal growth, resulting in uniform crystal morphology and enhanced purity.

Advanced crystallization techniques employ controlled nucleation through seeding strategies [16]. The introduction of pre-formed tetraiodoethylene crystals provides nucleation sites that direct subsequent crystal growth, resulting in improved size distribution and reduced agglomeration. This approach is particularly valuable for large-scale synthesis where consistent product quality is essential.

Antisolvent crystallization methods offer additional control over crystal formation [18] [19]. The gradual addition of a poor solvent (such as hexane) to a concentrated tetraiodoethylene solution induces controlled precipitation, allowing for precise manipulation of crystal size and morphology. The reverse antisolvent method, where the order of solvent addition is reversed, provides an alternative approach that can yield different crystal habits [19].

Catalytic Approaches for Yield Improvement

Modern synthetic strategies for tetraiodoethylene have increasingly focused on catalytic methods that improve both yield and selectivity while reducing environmental impact [20] [21]. These approaches represent significant advances over traditional stoichiometric methods, offering improved atom economy and process efficiency.

The development of catalytic iodination reactions has emerged as a key area of innovation [22]. Molecular iodine itself can serve as both reagent and catalyst in certain transformations, particularly when combined with appropriate oxidizing systems. This dual role eliminates the need for additional metal catalysts while maintaining high reaction efficiency.

Hypervalent iodine compounds have found application as catalytic carbyne sources in the synthesis of iodinated organic compounds [20]. These reagents enable the catalytic generation of reactive intermediates that undergo subsequent iodination reactions. The use of readily available alkynes and hypervalent iodine reagents provides a novel kinetic route for accessing highly iodinated products through oxidative cycloaddition processes.

Catalytic asymmetric approaches have been developed for related iodinated compounds, employing chiral catalyst systems to control stereochemistry [20]. While tetraiodoethylene itself lacks stereogenic centers, these methodologies provide important precedents for the synthesis of related chiral iodinated compounds that may serve as precursors or derivatives.

The application of flow chemistry principles to tetraiodoethylene synthesis offers advantages in terms of heat and mass transfer, reaction control, and safety [21]. Continuous flow reactors enable precise temperature control and mixing, critical factors for optimizing iodination reactions that can be highly exothermic. The enhanced mixing in flow systems also improves reaction efficiency and reduces byproduct formation.

Microwave-assisted synthesis represents another modern approach for improving tetraiodoethylene yields [21]. The selective heating provided by microwave irradiation can accelerate iodination reactions while maintaining excellent selectivity. This heating method is particularly effective for reactions involving polar intermediates or transition states.

Computational approaches have been employed to optimize reaction conditions and predict optimal catalyst systems [21]. Density functional theory calculations provide insights into reaction mechanisms and transition state structures, enabling rational design of improved synthetic protocols. These theoretical studies complement experimental optimization efforts and guide the development of more efficient synthetic routes.

Decomposition Chemistry

Photolytic Degradation Pathways

The photochemical degradation of tetraiodoethylene represents a critical aspect of its chemical behavior, with significant implications for storage, handling, and potential applications [1] [23] [24]. The compound exhibits marked photosensitivity, undergoing decomposition when exposed to ultraviolet and visible light radiation.

The primary photolytic pathway involves the homolytic cleavage of carbon-iodine bonds, initiated by absorption of photons with wavelengths below 400 nm [24]. This process generates iodine radicals and carbon-centered radicals that subsequently undergo various secondary reactions:

*C₂I₄ + hν → C₂I₃- + I- *

The photodegradation process follows a radical chain mechanism similar to those observed in other halogenated organic compounds [24]. The initial radical formation is followed by propagation steps that can lead to complete decomposition of the tetraiodoethylene structure. Studies using electron spin resonance spectroscopy have confirmed the formation of organic radicals during photolysis, supporting the proposed homolytic mechanism [23].

Secondary photolytic products include molecular iodine, diiodoacetylene, and various iodinated fragments [23] [24]. The distribution of these products depends on the irradiation conditions, including light intensity, wavelength, and the presence of oxygen or other reactive species. Under aerobic conditions, photooxidation processes can occur, leading to the formation of iodinated carbonyl compounds and other oxygenated products.

The quantum efficiency of tetraiodoethylene photodegradation has been measured under various conditions, with values typically ranging from 0.1 to 0.5 depending on the excitation wavelength [23]. This moderate efficiency suggests that while photodegradation is significant, it is not instantaneous, allowing for reasonable handling under controlled lighting conditions.

Photostabilization strategies have been developed to minimize unwanted photodegradation [24]. These include the use of UV-blocking containers, addition of radical scavengers, and storage under inert atmospheres. The incorporation of antioxidants such as phenolic compounds or hindered amines can significantly reduce the rate of photolytic decomposition.

Mechanistic studies have revealed that the photodegradation process is influenced by the presence of sensitizers or quenchers [24]. Aromatic compounds can act as photosensitizers, accelerating the decomposition through energy transfer mechanisms. Conversely, certain additives can quench excited states and reduce photodegradation rates.

The environmental implications of tetraiodoethylene photodegradation have been studied in the context of atmospheric chemistry [25]. While the compound itself is not commonly found in environmental samples, understanding its photochemical fate provides insights into the behavior of related iodinated compounds that may have environmental relevance.

Thermal Stability and Iodide Emission Profiles

The thermal decomposition of tetraiodoethylene follows well-defined kinetic patterns that have been extensively characterized through differential scanning calorimetry and thermogravimetric analysis [26] [27] [28]. The compound exhibits a melting point of 191-193°C, above which thermal decomposition becomes increasingly significant.

At temperatures below 80°C, tetraiodoethylene demonstrates good thermal stability with half-lives exceeding 24 hours [1]. However, as temperature increases, decomposition rates accelerate dramatically following Arrhenius kinetics. At 150-170°C, significant decomposition occurs with half-lives of approximately 2 hours, while complete decomposition is observed within 10 minutes at temperatures above 200°C.

The thermal decomposition mechanism involves the sequential cleavage of carbon-iodine bonds, with the initial step being rate-determining [26] [27]. Kinetic studies have revealed activation energies ranging from 120-290 kJ/mol depending on the specific decomposition pathway and experimental conditions. The Arrhenius parameters have been determined through multiple heating rate experiments using Kissinger's and Ozawa's methods.

Iodide emission profiles during thermal decomposition show characteristic patterns that reflect the stepwise nature of the process [27] [28]. Initial heating results in the gradual release of molecular iodine, followed by more rapid emission as temperatures exceed the compound's decomposition threshold. Mass spectrometric analysis of the evolved gases confirms the presence of I₂, HI (in the presence of protic impurities), and various organic iodides.

The thermal decomposition products include molecular iodine, diiodoacetylene, and ultimately acetylene derivatives [6] [7]. At higher temperatures, complete deiodination can occur, potentially yielding acetylene gas and elemental iodine. The product distribution is influenced by heating rate, atmosphere (inert vs. oxidizing), and the presence of other reactive species.

Thermal stability studies under different atmospheric conditions reveal significant effects of oxygen and moisture [26] [27]. Under inert nitrogen atmosphere, decomposition follows clean pathways with minimal side reactions. However, in the presence of oxygen, oxidative decomposition can occur, leading to the formation of iodinated carbonyl compounds and acids.

The practical implications of thermal decomposition data are crucial for safe handling and storage protocols [29]. Material safety data sheets recommend storage temperatures well below 80°C to ensure long-term stability. Transportation and processing conditions must account for the temperature sensitivity of the compound.

Critical temperature analysis using thermal explosion models provides safety parameters for industrial handling [26]. The critical temperature for thermal explosion (Tbp₀) has been calculated to be approximately 280°C under adiabatic conditions, though this value decreases significantly under confined conditions or in the presence of catalytic surfaces.

Advanced thermal analysis techniques, including simultaneous DSC-TGA measurements, provide comprehensive characterization of the decomposition process [26] [27]. These studies reveal the correlation between mass loss and enthalpy changes, enabling detailed understanding of the thermodynamic driving forces for decomposition.

Thermal decomposition kinetics have been modeled using various approaches, including isoconversional methods and model-fitting procedures [26]. These analyses provide predictive capabilities for estimating decomposition rates under specific temperature profiles, essential for process design and safety assessment.

XLogP3

4.1

Melting Point

187.0 °C

UNII

K9R00J32Z7

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

513-92-8

Wikipedia

Tetraiodoethylene

General Manufacturing Information

Ethene, 1,1,2,2-tetraiodo-: ACTIVE

Dates

Last modified: 08-15-2023

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